2-(2,4-Di-tert-butylphenoxy)ethanol

Description

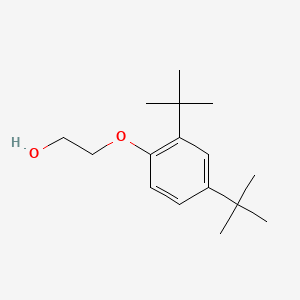

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-ditert-butylphenoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOBWUJBJNWUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185585 | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31692-02-1, 52073-65-1 | |

| Record name | Smachivatel DB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52073-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 2-(2,4-di-tert-butylphenoxy)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathway for 2-(2,4-di-tert-butylphenoxy)ethanol, a derivative of the widely used antioxidant, 2,4-di-tert-butylphenol. The synthesis of the target molecule is achieved through a two-step process commencing with the synthesis of the 2,4-di-tert-butylphenol precursor via Friedel-Crafts alkylation of phenol, followed by a Williamson ether synthesis to introduce the hydroxyethyl group. This guide provides detailed experimental protocols, quantitative data, and visualizations of the chemical synthesis and a relevant biological signaling pathway.

Synthesis of the Precursor: 2,4-di-tert-butylphenol

The initial step involves the synthesis of 2,4-di-tert-butylphenol through the acid-catalyzed alkylation of phenol with isobutylene. This electrophilic aromatic substitution reaction is a well-established method for introducing tert-butyl groups to the phenolic ring.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

Materials:

-

Phenol

-

Isobutylene or tert-butanol (as a source of isobutylene in situ)

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid, or a solid acid catalyst like an acid-activated clay or zeolite)

-

Solvent (e.g., heptane, toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a gas inlet, dissolve phenol in the chosen solvent.

-

Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically ranging from 60 to 120 °C).

-

Introduce isobutylene gas into the reaction mixture at a controlled rate, or add tert-butanol dropwise.

-

Maintain the reaction at the set temperature for a period of 2 to 8 hours, monitoring the progress by a suitable analytical technique such as gas chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or recrystallization to obtain pure 2,4-di-tert-butylphenol.

Quantitative Data for 2,4-di-tert-butylphenol Synthesis

| Parameter | Value | Reference |

| Typical Yield | 70-90% | General literature on Friedel-Crafts alkylation |

| Melting Point | 56-57 °C | PubChem CID 7309 |

| Boiling Point | 264 °C | PubChem CID 7309 |

| ¹H NMR (CDCl₃) | δ 7.31 (d, J=2.4 Hz, 1H), 7.07 (dd, J=8.4, 2.4 Hz, 1H), 6.80 (d, J=8.4 Hz, 1H), 4.75 (s, 1H, OH), 1.44 (s, 9H), 1.31 (s, 9H) | Spectral Database for Organic Compounds (SDBS) |

| ¹³C NMR (CDCl₃) | δ 151.7, 142.1, 135.8, 125.8, 123.6, 114.8, 34.9, 34.2, 31.7, 29.6 | Spectral Database for Organic Compounds (SDBS) |

Synthesis of this compound

The final product is synthesized via the Williamson ether synthesis, a classic and versatile method for forming ethers. This S(_N)2 reaction involves the nucleophilic attack of the 2,4-di-tert-butylphenoxide ion on an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,4-di-tert-butylphenol

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, sodium hydride)

-

2-Chloroethanol or ethylene oxide

-

Solvent (e.g., ethanol, dimethylformamide (DMF), acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol in the chosen solvent.

-

Add the base portion-wise to the solution to form the corresponding phenoxide. If using sodium hydride, exercise caution due to the evolution of hydrogen gas.

-

After the deprotonation is complete, add 2-chloroethanol to the reaction mixture. If using ethylene oxide, it should be bubbled through the solution or added as a condensed liquid at low temperature.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

If the solvent is water-miscible, add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Typical Yield | 60-85% | General literature on Williamson ether synthesis |

| Molecular Weight | 250.38 g/mol | PubChem CID 154268 |

| Appearance | Colorless to pale yellow oil or low melting solid | General chemical properties |

| ¹H NMR (CDCl₃) | δ 7.35 (d, J=2.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 4.10 (t, J=4.5 Hz, 2H), 3.95 (t, J=4.5 Hz, 2H), 2.50 (t, J=6.0 Hz, 1H, OH), 1.42 (s, 9H), 1.32 (s, 9H) | Predicted based on chemical structure and known shifts |

| ¹³C NMR (CDCl₃) | δ 153.5, 142.5, 136.0, 126.0, 124.0, 112.5, 69.5, 61.5, 35.0, 34.5, 31.5, 29.5 | Predicted based on chemical structure and known shifts |

Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Williamson Ether Synthesis

Caption: Experimental workflow for the Williamson ether synthesis step.

Biological Context: Retinoid X Receptor (RXR) Activation

While the biological activity of this compound is not extensively documented, its precursor, 2,4-di-tert-butylphenol, is a known endocrine disruptor that functions as an agonist for the Retinoid X Receptor (RXR).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various physiological processes, including adipogenesis.[1][2][4]

Activation of the RXR by ligands like 2,4-di-tert-butylphenol can lead to the transcription of target genes that promote the differentiation of mesenchymal stem cells into adipocytes.[1][2][3] Given the structural similarity, it is plausible that this compound may exhibit similar biological activity.

Signaling Pathway Diagram: RXR-Mediated Adipogenesis

Caption: Proposed signaling pathway of RXR activation leading to adipogenesis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-di-tert-butylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-di-tert-butylphenoxy)ethanol is an organic compound belonging to the family of substituted phenoxyethanols. Its structure, characterized by a bulky di-tert-butylphenol group linked to an ethanol moiety via an ether bond, suggests potential applications in various fields, including as an intermediate in the synthesis of antioxidants, UV stabilizers, and potentially, pharmacologically active molecules. The presence of the sterically hindered phenol group is a key feature, often associated with antioxidant properties. This guide provides a comprehensive overview of the available chemical and physical data for this compound, details on its synthesis and analysis, and insights into its potential biological activities based on related compounds.

Chemical and Physical Properties

Experimental data for this compound is limited in the public domain. The following tables summarize the computed physicochemical properties available from databases such as PubChem, alongside experimental data for the closely related isomer, 2-(4-tert-butylphenoxy)ethanol, and the parent phenol, 2,4-di-tert-butylphenol, for comparative purposes. It is crucial to note the specific compound to which each data point pertains.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-(2,4-ditert-butylphenoxy)ethanol, 2-(2,4-di-tert-butylphenoxy)ethan-1-ol | PubChem[1] |

| CAS Number | 31692-02-1, 52073-65-1 | PubChem[1] |

| Molecular Formula | C₁₆H₂₆O₂ | PubChem[1] |

| Molecular Weight | 250.38 g/mol | PubChem[1] |

| XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 250.19328 g/mol | PubChem[1] |

| Monoisotopic Mass | 250.19328 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

| Complexity | 247 | PubChem[1] |

Table 2: Experimental Properties of Related Compounds

| Property | 2-(4-tert-butylphenoxy)ethanol | 2,4-di-tert-butylphenol | Source |

| Molecular Formula | C₁₂H₁₈O₂ | C₁₄H₂₂O | PubChem[2][3] |

| Molecular Weight | 194.27 g/mol | 206.32 g/mol | PubChem[2][3] |

| Melting Point | Not available | 56.5 °C | PubChem[3] |

| Boiling Point | Not available | Not available | |

| Kovats Retention Index (Standard non-polar) | 1519.9 | Not available | PubChem[2] |

| Refractive Index | Not available | 1.5080 at 20 °C/D | PubChem[3] |

| Appearance | Not available | White to yellow powder or solid | PubChem[3] |

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Protocol:

-

Deprotonation of the Phenol: To a solution of 2,4-di-tert-butylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The progress of the deprotonation can be monitored by the cessation of hydrogen gas evolution when using NaH.

-

Nucleophilic Attack: To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of 2-bromoethanol.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

The synthesis of the starting material, 2,4-di-tert-butylphenol, is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst.[4][5]

Analytical Methods

The characterization of this compound would rely on standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two tert-butyl groups (as singlets), and the two methylene groups of the ethanol moiety. The chemical shifts of the protons on the carbon adjacent to the ether oxygen are expected in the range of 3.5-4.5 ppm. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the quaternary carbons of the tert-butyl groups and the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z 250. Fragmentation patterns would include cleavage of the ether bond and loss of the ethanol side chain. The NIST WebBook provides mass spectrometry data for the related isomer, 2-(4-tert-butylphenoxy)ethanol, which can serve as a reference.[7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[6][8] Characteristic C-O stretching vibrations for the ether and alcohol functionalities would be observed in the fingerprint region (around 1000-1300 cm⁻¹).[6] A vapor phase IR spectrum is available for 2-(4-tert-butylphenoxy)ethanol from the NIST WebBook.[7]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a suitable technique for the separation and identification of this compound and related compounds in complex mixtures.[9]

-

Biological Activity and Potential Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or signaling pathways of this compound. However, the parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been the subject of numerous studies and has been reported to exhibit a wide range of biological activities.[10][11][12][13] These activities provide a basis for predicting the potential biological profile of its derivatives.

Known Biological Activities of 2,4-di-tert-butylphenol:

-

Antioxidant Activity: The sterically hindered phenolic hydroxyl group allows 2,4-DTBP to act as a potent radical scavenger.[10]

-

Anti-inflammatory Activity: 2,4-DTBP has been shown to possess anti-inflammatory properties.[11]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of 2,4-DTBP against various cancer cell lines.[14][15] It has been identified as an activator of the retinoid X receptor alpha (RXRα), which is involved in the regulation of cell proliferation and differentiation.[15]

-

Antimicrobial and Antifungal Activity: 2,4-DTBP has demonstrated inhibitory activity against a range of bacteria and fungi.[10][11][16]

Given that this compound retains the core 2,4-di-tert-butylphenol structure, it is plausible that it may exhibit similar biological activities. The addition of the hydroxyethyl group could modulate its physicochemical properties, such as solubility and membrane permeability, which in turn could influence its biological efficacy and mechanism of action.

Visualizations

Proposed General Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Potential Biological Activities

Caption: Potential biological activities based on the parent compound, 2,4-di-tert-butylphenol.

Conclusion

This compound is a compound with potential for further investigation, particularly in the areas of material science and medicinal chemistry. While experimental data on its specific properties are scarce, its structural relationship to the well-studied 2,4-di-tert-butylphenol provides a strong foundation for predicting its chemical behavior and potential biological activities. The synthetic route is straightforward, and standard analytical techniques can be employed for its characterization. Future research should focus on obtaining experimental data for this compound to validate the predicted properties and to explore its potential applications, particularly in the context of its antioxidant, anti-inflammatory, and anticancer activities. The information presented in this guide serves as a valuable resource for researchers and professionals interested in the further study and development of this and related compounds.

References

- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]- [webbook.nist.gov]

- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 2,4-di-tert-butylphenol - analysis - Analytice [analytice.com]

- 10. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

- 14. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

2-(2,4-di-tert-butylphenoxy)ethanol CAS number lookup

CAS Number: 52073-65-1

This technical guide provides a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, including its chemical properties, a plausible synthesis protocol, and potential applications derived from its structural relationship to the well-researched compound 2,4-di-tert-butylphenol (2,4-DTBP). This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly available literature, its fundamental properties have been computed and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₂ | PubChem[1] |

| Molecular Weight | 250.38 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 52073-65-1 | PubChem[1] |

| XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Synthesis Protocol

Reaction:

2,4-di-tert-butylphenol + 2-haloethanol + Base → this compound + Salt + Water

Detailed Methodology (Hypothetical):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Reaction Condition: Heat the mixture to a temperature of 80-100 °C and allow it to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with the solvent. The filtrate is then typically diluted with water and extracted with a non-polar organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Applications and Biological Relevance

Direct research on the applications of this compound is scarce. However, its chemical structure, particularly the presence of the 2,4-di-tert-butylphenol moiety, suggests potential applications in areas where its precursor, 2,4-DTBP, has shown significant activity. 2,4-DTBP is a known antioxidant and has been investigated for various biological activities.[2][3][4][5]

Potential Areas of Interest for Drug Development:

-

Antioxidant and Anti-inflammatory Agent: 2,4-DTBP is a well-documented antioxidant.[6] The ethoxyethanol side chain in this compound may modulate this activity, potentially altering its solubility and bioavailability, which are critical parameters in drug design.

-

Antimicrobial and Antifungal Properties: The parent phenol, 2,4-DTBP, exhibits antimicrobial and antifungal properties.[2] It is plausible that this compound could be explored as a lead compound for the development of new antimicrobial agents.

-

Intermediate in Chemical Synthesis: This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized to create a variety of esters, ethers, and other derivatives for screening in drug discovery programs. For instance, its derivatives are used commercially as UV stabilizers and antioxidants for hydrocarbon-based products.[7]

Safety and Handling

-

Skin Irritation: May cause skin irritation.

-

Handling: Wear protective gloves, clothing, and eye/face protection.[10][11] Use in a well-ventilated area.[8]

-

Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[8][11]

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Caption: Proposed synthesis workflow for this compound.

Disclaimer: The information provided in this technical guide is based on available data for this compound and its structurally related precursor, 2,4-di-tert-butylphenol. The synthesis protocol is a plausible, hypothetical procedure and has not been experimentally validated from the cited sources. Researchers should conduct their own literature search and risk assessment before any experimental work.

References

- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs | Semantic Scholar [semanticscholar.org]

- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cpachem.com [cpachem.com]

- 11. fishersci.com [fishersci.com]

Unraveling the Molecular Mechanisms of 2-(2,4-di-tert-butylphenoxy)ethanol: A Technical Guide

Disclaimer: Scientific literature extensively details the mechanism of action for 2,4-di-tert-butylphenol (2,4-DTBP), a structurally analogous compound to 2-(2,4-di-tert-butylphenoxy)ethanol. Due to the scarcity of specific data for this compound, this guide presents the established mechanisms of 2,4-DTBP as a predictive framework for its ethanol derivative. The shared 2,4-di-tert-butylphenyl core suggests a high probability of similar biological activity.

Core Mechanism of Action: Activation of Retinoid X Receptor Alpha (RXRα)

The primary mechanism of action for 2,4-di-tert-butylphenol (2,4-DTBP) is the activation of the Retinoid X Receptor alpha (RXRα), a key nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene expression.[1][2][3][4] This activation positions 2,4-DTBP as a potential endocrine-disrupting chemical and an obesogen.[1][3][4]

Activation of PPARγ/RXRα Heterodimer and Adipogenesis

2,4-DTBP has been shown to induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells.[1][5][6] This effect is mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and RXRα heterodimer.[1][5] While 2,4-DTBP does not directly bind to PPARγ, its activation of RXRα is sufficient to stimulate the adipogenic program.[1][3][4] This leads to increased lipid accumulation and the expression of adipogenic marker genes.[1]

The activation of the RXRα subunit within the PPARγ/RXRα heterodimer is a critical step in committing mesenchymal stem cells to the adipocyte lineage.[7] The obesogenic potential of 2,4-DTBP is, therefore, linked to its ability to modulate this pathway.[1]

Below is a diagram illustrating the signaling pathway of 2,4-DTBP-induced adipogenesis.

References

- 1. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

Spectroscopic Analysis of 2-(2,4-di-tert-butylphenoxy)ethanol: A Technical Guide

Introduction

This technical guide provides a summary of anticipated spectroscopic data for 2-(2,4-di-tert-butylphenoxy)ethanol. Due to the limited availability of published experimental data for this specific compound, this guide presents information on the closely related and well-characterized precursor, 2,4-di-tert-butylphenol, to offer insights into the expected spectral characteristics. The methodologies outlined below represent standard protocols for the spectroscopic analysis of organic compounds and are directly applicable to this compound.

Predicted Spectroscopic Data

The introduction of the 2-hydroxyethyl group to the phenolic oxygen of 2,4-di-tert-butylphenol to form this compound would introduce characteristic signals in the NMR, IR, and Mass spectra. The following tables summarize the known spectroscopic data for 2,4-di-tert-butylphenol, which serves as a foundational reference.

Table 1: ¹H NMR Spectroscopic Data of 2,4-di-tert-butylphenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.31 | d | 1H | Ar-H |

| 7.08 | dd | 1H | Ar-H |

| 6.79 | d | 1H | Ar-H |

| 5.0 (variable) | s | 1H | OH |

| 1.43 | s | 9H | C(CH₃)₃ |

| 1.31 | s | 9H | C(CH₃)₃ |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data of 2,4-di-tert-butylphenol

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | C-OH |

| 141.3 | Ar-C |

| 135.5 | Ar-C |

| 124.0 | Ar-CH |

| 123.1 | Ar-CH |

| 114.8 | Ar-CH |

| 34.9 | C(CH₃)₃ |

| 34.2 | C(CH₃)₃ |

| 31.7 | C(CH₃)₃ |

| 29.8 | C(CH₃)₃ |

| Solvent: CDCl₃ |

Table 3: IR Spectroscopic Data of 2,4-di-tert-butylphenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640 | Strong, Sharp | O-H stretch (free) |

| 3450 | Strong, Broad | O-H stretch (H-bonded) |

| 2960-2870 | Strong | C-H stretch (alkyl) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1230 | Strong | C-O stretch (phenol) |

Table 4: Mass Spectrometry Data of 2,4-di-tert-butylphenol

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]⁺ |

| 191 | 80 | [M-CH₃]⁺ |

| 177 | 40 | [M-C₂H₅]⁺ |

| 149 | 30 | [M-C₄H₉]⁺ |

For this compound, one would anticipate additional signals corresponding to the -OCH₂CH₂OH group. In the ¹H NMR spectrum, two new triplets would be expected around 3.5-4.5 ppm. The ¹³C NMR would show two new peaks for the aliphatic carbons. The IR spectrum would retain the aromatic C-H and C=C stretches but would also feature a prominent C-O-C ether stretch and a hydroxyl stretch. The mass spectrum would show a molecular ion peak at m/z 250, corresponding to the molecular weight of the target compound.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If the compound is a liquid, place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with gas chromatography for volatile compounds).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions that provide structural information.

Visualization

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

A Technical Guide to the Solubility of 2-(2,4-di-tert-butylphenoxy)ethanol

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4-di-tert-butylphenoxy)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for determining its solubility through detailed experimental protocols.

Introduction to this compound

This compound is an organic compound that belongs to the family of phenoxyethanol derivatives. These compounds are characterized by a phenoxy group linked to an ethanol moiety. The physicochemical properties, including solubility, are significantly influenced by the two bulky tert-butyl groups on the phenol ring. These lipophilic groups suggest a general preference for nonpolar organic solvents.

The parent compound, 2,4-di-tert-butylphenol (2,4-DTBP), is a well-studied antioxidant and has applications in the manufacturing of polymers and pharmaceuticals.[1] Understanding the solubility of its ethoxylated derivative is crucial for its potential applications in various fields, including as an intermediate in organic synthesis, and for formulation development in the pharmaceutical and chemical industries.

Predicted Solubility Profile

While specific experimental data is scarce, the molecular structure of this compound allows for a qualitative prediction of its solubility. The presence of the large, nonpolar di-tert-butylphenyl group suggests that the compound will be readily soluble in nonpolar organic solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). The terminal hydroxyl group and the ether linkage introduce some polarity, which may confer partial solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and limited solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in water is expected to be very low.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in various solvents at a controlled temperature.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: A range of analytical grade solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer with stir bars

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume or mass of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For each sample, carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered sample.

-

-

Quantification:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the residue to determine the mass of the dissolved solute.

-

Alternatively, if an analytical method like HPLC or UV-Vis is used, dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the instrument.

-

Analyze the diluted sample to determine the concentration of this compound. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Data Calculation and Presentation:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

-

Record the results in a structured table.

-

Data Presentation

The following table provides a template for summarizing the experimentally determined solubility data for this compound in various solvents at a specified temperature.

| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 0.1 | 25.0 | Data | Data |

| Toluene | 2.4 | 25.0 | Data | Data |

| Dichloromethane | 3.1 | 25.0 | Data | Data |

| Acetone | 5.1 | 25.0 | Data | Data |

| Ethyl Acetate | 4.4 | 25.0 | Data | Data |

| Ethanol | 4.3 | 25.0 | Data | Data |

| Methanol | 5.1 | 25.0 | Data | Data |

| Water | 10.2 | 25.0 | Data | Data |

Note: The polarity index is a relative measure of a solvent's polarity. Values are approximate.

Conclusion

References

An In-depth Technical Guide to 2-(2,4-di-tert-butylphenoxy)ethanol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-di-tert-butylphenoxy)ethanol, a significant chemical intermediate. The document details its physicochemical properties, outlines its synthesis via the Williamson ether synthesis, and explores its primary application as a precursor in the production of valuable industrial chemicals, particularly in the realm of polymer additives. While its direct role in drug development is not prominently established, the biological activities of its precursor, 2,4-di-tert-butylphenol, are briefly discussed, suggesting potential avenues for future research. This guide is intended to be a valuable resource for chemists and researchers in organic synthesis, materials science, and pharmaceutical development.

Introduction

This compound is an organic compound characterized by a phenoxy ethanol core substituted with two bulky tert-butyl groups on the aromatic ring. These bulky substituents impart unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of a variety of downstream products. Its primary utility lies in its role as a building block for more complex molecules, leveraging the reactivity of its hydroxyl group and the stability of the di-tert-butylphenyl moiety.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage. The key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol |

| CAS Number | 31692-02-1, 52073-65-1 |

| Appearance | White solid (predicted) |

| Boiling Point | Not experimentally determined |

| Melting Point | Not experimentally determined |

| Solubility | Insoluble in water (predicted) |

| XLogP3 | 4.6 |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds in two main stages: the preparation of the precursor 2,4-di-tert-butylphenol, followed by its reaction with a suitable ethylene oxide equivalent.

Synthesis of the Precursor: 2,4-di-tert-butylphenol

The industrial production of 2,4-di-tert-butylphenol involves the Friedel-Crafts alkylation of phenol with isobutylene.[2][3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a strong acid.

Reaction Scheme:

Figure 1: Synthesis of 2,4-di-tert-butylphenol.

Experimental Protocol (General): A mixture of phenol and a suitable acid catalyst (e.g., sulfuric acid or a solid acid like a zeolite) is heated. Isobutylene is then introduced into the reaction mixture under pressure. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Upon completion, the catalyst is neutralized or filtered off, and the product, 2,4-di-tert-butylphenol, is purified by distillation.

Williamson Ether Synthesis of this compound

The conversion of 2,4-di-tert-butylphenol to this compound is achieved via a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide.

Reaction Scheme:

Figure 2: Williamson ether synthesis workflow.

Experimental Protocol (General):

-

Deprotonation: 2,4-di-tert-butylphenol is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at room temperature to deprotonate the phenol and form the corresponding sodium or potassium phenoxide.

-

Nucleophilic Substitution: 2-Chloroethanol is then added to the reaction mixture. The reaction is heated to facilitate the S_N2 reaction, where the phenoxide displaces the chloride ion.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly those used as additives in the polymer industry. The terminal hydroxyl group provides a reactive handle for further chemical transformations.

Precursor to Phosphite Antioxidants

While its precursor, 2,4-di-tert-butylphenol, is more directly used in the synthesis of the widely used secondary antioxidant tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168), the ethoxylated derivative can, in principle, be used to synthesize other phosphite-based antioxidants. The hydroxyl group can react with phosphorus trichloride or other phosphorus electrophiles to form phosphite esters. These compounds are crucial in preventing the degradation of polymers during high-temperature processing.

Hypothetical Reaction Pathway:

Figure 3: Potential synthesis of novel antioxidants.

Intermediate for UV Stabilizers

The 2,4-di-tert-butylphenol moiety is a common structural feature in UV absorbers.[2] While direct evidence for the use of this compound in this application is limited in publicly available literature, its structure lends itself to the synthesis of benzotriazole or other classes of UV stabilizers. The ethoxy linker can be functionalized to attach the chromophore responsible for UV absorption.

Potential Role in Drug Development

Currently, there is no widespread, documented use of this compound as a direct building block in the synthesis of pharmaceuticals. However, its precursor, 2,4-di-tert-butylphenol, has been investigated for various biological activities.[6] It has been identified as a potential endocrine disruptor and has been shown to induce adipogenesis in human mesenchymal stem cells.[6] These biological activities, while not indicative of therapeutic use, highlight the interaction of this structural motif with biological systems and may inspire future medicinal chemistry efforts. The ethoxy-ethanol side chain of this compound offers a point for modification to create derivatives with potentially more favorable pharmacological profiles.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthesis pathway rooted in fundamental organic reactions. Its primary significance lies in its connection to the production of polymer additives, particularly antioxidants and potentially UV stabilizers, through its precursor 2,4-di-tert-butylphenol. While its direct application in drug development has yet to be realized, the biological activity of its core structure suggests that derivatives of this compound could be of interest for future research in medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and professionals working in applied chemical synthesis.

References

- 1. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]

- 5. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

- 6. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-(2,4-di-tert-butylphenoxy)ethanol in Phosphite Antioxidant Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of 2-(2,4-di-tert-butylphenoxy)ethanol in the synthesis of phosphite antioxidants. While extensive research highlights the central role of 2,4-di-tert-butylphenol as the primary precursor for major commercial phosphite antioxidants, the direct utilization of its ethoxylated counterpart, this compound, is not widely documented in publicly available literature and patents for the synthesis of common phosphite antioxidants.

This guide will first detail the well-established synthesis pathways of phosphite antioxidants using 2,4-di-tert-butylphenol, providing a foundation for understanding the chemistry involved. Subsequently, it will explore the theoretical potential for this compound to act as a precursor in phosphite antioxidant synthesis, based on fundamental principles of organic chemistry.

Core Synthesis of Phosphite Antioxidants: The Preeminence of 2,4-di-tert-butylphenol

The industrial synthesis of widely used phosphite antioxidants, such as Tris(2,4-di-tert-butylphenyl)phosphite (commonly known as Antioxidant 168), predominantly utilizes 2,4-di-tert-butylphenol as the key starting material.[1][2] These antioxidants are highly valued as secondary stabilizers in polymers, where they function by decomposing hydroperoxides that are formed during the oxidative degradation of the polymer.[1]

The synthesis of these critical additives is typically achieved through the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride (PCl₃).[3] This reaction is a nucleophilic substitution where the hydroxyl group of the phenol attacks the phosphorus atom of PCl₃, leading to the displacement of a chloride ion. This process is repeated until all three chlorine atoms on the phosphorus have been substituted by the 2,4-di-tert-butylphenoxy group.

General Reaction Pathway

The overall chemical equation for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite is as follows:

3 (C₄H₉)₂C₆H₃OH + PCl₃ → [(C₄H₉)₂C₆H₃O]₃P + 3 HCl

This reaction is typically carried out in the presence of a catalyst or a hydrogen chloride scavenger to drive the reaction to completion.

Experimental Protocol for Tris(2,4-di-tert-butylphenyl)phosphite Synthesis

The following is a generalized experimental protocol based on common industrial practices for the synthesis of Tris(2,4-di-tert-butylphenyl)phosphite:

Materials:

-

2,4-di-tert-butylphenol

-

Phosphorus trichloride (PCl₃)

-

Aromatic solvent (e.g., toluene, xylene)

-

Catalyst (e.g., a tertiary amine like triethylamine, or an ethanolamine)

Procedure:

-

Charging the Reactor: A suitable reactor is charged with 2,4-di-tert-butylphenol and the aromatic solvent. The mixture is stirred to ensure complete dissolution.

-

Addition of Catalyst: The catalyst is added to the reactor.

-

Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the reaction mixture while maintaining a specific temperature range, typically between 25-60°C.

-

Reaction: After the addition of PCl₃ is complete, the reaction mixture is heated to a higher temperature, generally between 100-130°C, and held for a period of 1-4 hours to ensure the reaction goes to completion.

-

Solvent Removal: After the reaction is complete, the solvent is removed by distillation under reduced pressure.

-

Crystallization and Isolation: A lower alcohol, such as isopropanol, is added to the residue to induce crystallization of the product. The mixture is stirred for a period to allow for complete crystallization.

-

Filtration and Drying: The solid product is isolated by filtration, washed with a small amount of the crystallization solvent, and then dried under vacuum to yield the final Tris(2,4-di-tert-butylphenyl)phosphite product.

Quantitative Data:

| Parameter | Value |

| Molar Ratio (2,4-di-tert-butylphenol : PCl₃) | 3.0 - 3.5 : 1 |

| PCl₃ Addition Temperature | 25 - 60 °C |

| Reaction Temperature | 100 - 130 °C |

| Reaction Time | 1 - 4 hours |

| Typical Yield | > 95% |

Synthesis Pathway Diagram

References

2-(2,4-di-tert-butylphenoxy)ethanol as a building block in organic chemistry

An In-depth Technical Guide to 2-(2,4-di-tert-butylphenoxy)ethanol as a Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a functionalized aromatic alcohol that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure, featuring a sterically hindered 2,4-di-tert-butylphenyl group linked to an ethanol moiety via an ether bond, provides a unique combination of lipophilicity, steric bulk, and a reactive hydroxyl group. These characteristics make it a precursor for a range of specialized molecules, particularly in the fields of polymer additives, ligand synthesis for catalysis, and as a scaffold in medicinal chemistry.

The bulky di-tert-butylphenol core is a well-established motif in antioxidants and stabilizers, such as the widely used Tris(2,4-di-tert-butylphenyl) phosphite (Antioxidant 168), as it effectively scavenges free radicals.[1][2] The presence of the primary alcohol in this compound provides a versatile handle for further chemical modification, allowing for its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, and potential applications as a strategic building block.

Physical and Chemical Properties

The properties of this compound are derived from its combination of a large, non-polar aromatic group and a polar hydroxyl tail. Quantitative data for this compound are primarily available through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₂ | PubChem[3] |

| Molecular Weight | 250.38 g/mol | PubChem[3] |

| IUPAC Name | 2-(2,4-ditert-butylphenoxy)ethanol | PubChem[3] |

| CAS Number | 31692-02-1, 52073-65-1 | PubChem[3] |

| XLogP3 (Lipophilicity) | 4.6 | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

Spectroscopic Profile (Predicted)

| Spectroscopy Type | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | -C(CH₃)₃ (para) | ~1.30 ppm (singlet, 9H) |

| -C(CH₃)₃ (ortho) | ~1.42 ppm (singlet, 9H) | |

| -OH | 2.0 - 2.5 ppm (broad singlet, 1H) | |

| -OCH₂CH₂OH | 3.9 - 4.1 ppm (multiplets, 4H) | |

| Aromatic Protons (Ar-H) | 6.8 - 7.4 ppm (multiplets, 3H) | |

| ¹³C NMR | -C(CH₃)₃ (C and CH₃ carbons) | 30 - 35 ppm |

| -OCH₂CH₂OH | 61 - 70 ppm | |

| Aromatic Carbons (Ar-C) | 110 - 155 ppm | |

| IR Spectroscopy | O-H Stretch (Alcohol) | 3300 - 3400 cm⁻¹ (strong, broad) |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |

| C-O Stretch (Ether & Alcohol) | 1050 - 1250 cm⁻¹ (strong) | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ |

Note: These are estimated values based on typical functional group ranges and spectroscopic principles.[4]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

Synthesis Pathway

The synthesis is a two-step process starting from phenol:

-

Friedel-Crafts Alkylation: Phenol is first alkylated using isobutylene in the presence of an acid catalyst to produce the 2,4-di-tert-butylphenol precursor.[8][9]

-

Williamson Ether Synthesis: The resulting 2,4-di-tert-butylphenol is deprotonated with a strong base to form the phenoxide, which then acts as a nucleophile, attacking an electrophilic two-carbon synthon like 2-chloroethanol or ethylene oxide to form the final product.[7]

References

- 1. 2,4 Di Tert Butylphenol (2,4 DTBP) - CAS 96-76-4 | Vinati Organics [vinatiorganics.com]

- 2. EP0413661B1 - Process for preparing tris (2,4-di-tert-butyl-phenyl) phosphite - Google Patents [patents.google.com]

- 3. This compound | C16H26O2 | CID 154268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]

Potential Applications of 2-(2,4-di-tert-butylphenoxy)ethanol in Materials Science: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential applications of 2-(2,4-di-tert-butylphenoxy)ethanol in the field of materials science. While specific data for this compound is limited in publicly available literature, its chemical structure, as the ethoxylated derivative of the well-known antioxidant precursor 2,4-di-tert-butylphenol (2,4-DTBP), provides a strong basis for predicting its utility in various polymeric systems. This document outlines its synthesis, probable applications as a reactive antioxidant and monomer, and provides generalized experimental protocols for its evaluation.

Introduction to this compound

This compound is a derivative of 2,4-di-tert-butylphenol, a sterically hindered phenol widely used as an intermediate in the synthesis of antioxidants and UV stabilizers for plastics. The introduction of a primary hydroxyl group via ethoxylation opens up possibilities for its use not only as a conventional additive but also as a reactive component that can be chemically incorporated into a polymer backbone. This covalent bonding can mitigate issues such as migration and leaching of the antioxidant from the polymer matrix, leading to enhanced long-term stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31692-02-1, 52073-65-1 |

| Molecular Formula | C₁₆H₂₆O₂ |

| Molecular Weight | 250.38 g/mol |

| Boiling Point | 340.3 °C at 760 mmHg |

| Flash Point | 128.9 °C |

| Density | 0.959 g/cm³ |

Synthesis Pathway

The synthesis of this compound is typically achieved through the ethoxylation of 2,4-di-tert-butylphenol. This reaction involves the ring-opening of ethylene oxide initiated by the phenoxide of 2,4-di-tert-butylphenol.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the base-catalyzed ethoxylation of a phenol.

-

Reactor Setup: A stirred autoclave reactor is charged with 2,4-di-tert-butylphenol and a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).

-

Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Heating: The mixture is heated to a temperature typically in the range of 120-180 °C under pressure to form the phenoxide salt.

-

Ethylene Oxide Addition: Liquid or gaseous ethylene oxide is then fed into the reactor at a controlled rate while maintaining the desired temperature and pressure.

-

Reaction: The reaction is allowed to proceed until the desired degree of ethoxylation is achieved. The reaction is typically monitored by measuring the uptake of ethylene oxide.

-

Neutralization and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The product is then purified, for example by vacuum distillation, to remove unreacted starting materials and byproducts.

Potential Applications in Materials Science

The unique structure of this compound, combining a hindered phenol antioxidant moiety with a reactive hydroxyl group, suggests several potential applications in materials science.

Reactive Antioxidant in Polyolefins and Engineering Plastics

As a derivative of a hindered phenol, this compound is expected to function as an effective primary antioxidant. It can be incorporated into polymers such as polypropylene, polyethylene, and various engineering plastics to protect them from thermal-oxidative degradation during processing and service life. The hydroxyl group allows it to be chemically grafted onto the polymer backbone, for example, through reaction with functionalized polymers or during the polymerization process itself.

Caption: Hindered phenol antioxidant mechanism.

Monomer for Specialty Polymers

The hydroxyl group of this compound can be further functionalized, for example, by esterification with acrylic or methacrylic acid, to yield a polymerizable monomer. The resulting (meth)acrylate monomer can be homopolymerized or copolymerized with other vinyl monomers to produce polymers with built-in antioxidant properties. Such polymers could find applications in coatings, adhesives, and specialty elastomers where long-term stability is crucial.

Table 2: Potential Polymer Systems and Benefits

| Polymer System | Potential Role of this compound Derivative | Expected Benefits |

| Polyacrylates | Co-monomer (as an acrylate or methacrylate) | - Enhanced thermal and UV stability- Reduced additive migration |

| Polyurethanes | Chain extender or polyol component | - Improved oxidative resistance of the soft segment- Long-term performance in demanding applications |

| Polyesters | Diol co-monomer in polycondensation | - Increased stability against thermal degradation during processing and use |

| Epoxy Resins | Reactive diluent or modifier | - Reduced viscosity of the formulation- Improved toughness and thermal stability of the cured resin |

Experimental Protocol: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethyl Acrylate

This protocol describes a general method for the synthesis of an acrylate monomer from an alcohol.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer is charged with this compound, a suitable solvent (e.g., dichloromethane or toluene), and a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

-

Cooling: The flask is cooled in an ice bath to 0-5 °C.

-

Acryloyl Chloride Addition: Acryloyl chloride, dissolved in the same solvent, is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is washed with water, dilute acid (e.g., HCl), and brine to remove the amine hydrochloride salt and unreacted reagents.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the 2-(2,4-di-tert-butylphenoxy)ethyl acrylate monomer.

Evaluation of Performance

The effectiveness of this compound or its derivatives as a polymer stabilizer can be assessed using various analytical techniques.

Table 3: Methods for Evaluating Antioxidant Performance in Polymers

| Method | Principle | Information Obtained |

| Oxidative Induction Time (OIT) | Measures the time to the onset of exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere using Differential Scanning Calorimetry (DSC). | A longer OIT indicates better thermal-oxidative stability. |

| Melt Flow Index (MFI) | Measures the rate of extrusion of a molten polymer through a die of a specified diameter under prescribed conditions of temperature and load. | Changes in MFI after processing or aging can indicate chain scission or cross-linking. |

| Colorimetry (e.g., Yellowness Index) | Quantifies the change in color of a polymer sample after exposure to heat, UV light, or other environmental stressors. | An increase in the yellowness index is indicative of degradation. |

| Infrared (IR) Spectroscopy | Monitors the formation of carbonyl groups (C=O) in the polymer, which are characteristic products of oxidation. | The rate of carbonyl group formation is a measure of the degradation rate. |

| Mechanical Property Testing | Measures changes in tensile strength, elongation at break, and impact strength after aging. | Retention of mechanical properties is a key indicator of stabilizer effectiveness. |

Experimental Protocol: Oxidative Induction Time (OIT) Measurement

-

Sample Preparation: A small, uniform sample (typically 5-10 mg) of the stabilized polymer is placed in an open aluminum DSC pan.

-

Instrument Setup: A Differential Scanning Calorimeter (DSC) is used.

-

Heating Program:

-

The sample is heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200 °C for polypropylene).

-

The sample is allowed to equilibrate at this temperature for a few minutes.

-

-

Gas Switching: The atmosphere is then switched from nitrogen to oxygen at a constant flow rate.

-

Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Conclusion

While direct application data for this compound is scarce, its chemical structure strongly suggests its potential as a versatile additive in materials science. Its ability to act as a reactive antioxidant, covalently bonding to polymer chains, offers a promising route to developing materials with superior long-term stability. Furthermore, its conversion into a polymerizable monomer opens avenues for the creation of novel polymers with inherent antioxidant properties. Further research and development are warranted to fully explore and quantify the benefits of this compound in various polymer systems. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate the performance of this promising molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol

Abstract

This document provides a detailed protocol for the synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol from 2,4-di-tert-butylphenol. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction involves the O-alkylation of 2,4-di-tert-butylphenol using a suitable 2-carbon electrophile.[3] The protocol is intended for researchers in organic chemistry, materials science, and drug development.

Introduction

2,4-Di-tert-butylphenol is a common antioxidant and stabilizer used in various industries.[4] Its derivatives are of significant interest for developing new materials and potential therapeutic agents. The target molecule, this compound, is synthesized using the Williamson ether synthesis. This method proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol, acts as a nucleophile and attacks an alkyl halide.[2][5] This protocol details the reaction using 2-chloroethanol as the alkylating agent in the presence of a base.

Reaction Mechanism

The synthesis of this compound proceeds in two main steps:

-

Deprotonation: The acidic proton of the hydroxyl group on 2,4-di-tert-butylphenol is abstracted by a base (e.g., sodium hydroxide) to form a sodium phenoxide intermediate. This intermediate is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether product, this compound.[1][2]

Experimental Protocol

3.1 Materials and Reagents

-

2,4-Di-tert-butylphenol (C₁₄H₂₂O, MW: 206.32 g/mol )

-

Sodium hydroxide (NaOH)

-

2-Chloroethanol (C₂H₅ClO, MW: 80.51 g/mol )

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

3.2 Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

3.3 Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-di-tert-butylphenol (10.32 g, 50 mmol) and anhydrous N,N-dimethylformamide (50 mL). Stir the mixture at room temperature until the phenol is completely dissolved.

-

Base Addition: Carefully add powdered sodium hydroxide (2.4 g, 60 mmol, 1.2 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

-

Alkylation: Add 2-chloroethanol (4.03 g, 50 mmol, 1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove any remaining DMF and inorganic salts.[3][6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).[6]

-

Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.

Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.

| Parameter | Value / Condition | Notes |

| Starting Material | 2,4-Di-tert-butylphenol | 1.0 equivalent |

| Alkylating Agent | 2-Chloroethanol | 1.0 - 1.2 equivalents |

| Base | Sodium Hydroxide (NaOH) | 1.2 - 1.5 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent promotes SN2.[7] |

| Reaction Temperature | 80 - 90 °C | Provides sufficient energy for the reaction. |

| Reaction Time | 12 - 18 hours | Monitor by TLC for completion. |

| Typical Yield | 75 - 90% | Dependent on reaction conditions and purification. |

| Purification Method | Column Chromatography | Effective for removing unreacted starting materials. |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium hydroxide is corrosive and should be handled with care.

-

2-Chloroethanol is toxic and should be handled with caution.

-

Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. francis-press.com [francis-press.com]

Laboratory Scale Synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2,4-di-tert-butylphenoxy)ethanol. This compound is a valuable intermediate in the synthesis of various organic molecules and finds applications in materials science and as a precursor for pharmacologically active compounds. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium salt of 2,4-di-tert-butylphenol (sodium 2,4-di-tert-butylphenoxide) is reacted with 2-chloroethanol to yield the desired product. The bulky tert-butyl groups on the phenol provide steric hindrance, which can influence the reaction rate and selectivity.

Reaction Scheme

The overall reaction is depicted below:

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Fisher Scientific |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | ≥99% | Acros Organics |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | VWR Chemicals |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | J.T. Baker |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ≥97% | EMD Millipore |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filter funnel and filter paper

Experimental Protocol